8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC15001308
Molecular Formula: C22H19FN2O3
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19FN2O3 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C22H19FN2O3/c1-11-8-18-20(14-6-3-7-15(14)22(27)28-18)21(26)19(11)17-10-16(24-25-17)12-4-2-5-13(23)9-12/h2,4-5,8-9,16,24,26H,3,6-7,10H2,1H3 |
| Standard InChI Key | LAJDKZJYILAEML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=CC=C5)F)O |
Introduction
The compound 8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule featuring a unique combination of structural motifs, including a pyrazole ring and a cyclopenta[c]chromenone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Features
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Molecular Formula: The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 364.40 g/mol.
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Structural Motifs: It includes a cyclopenta[c]chromene core fused with a pyrazole moiety, a fluorophenyl group, and a hydroxyl group, which may influence its biological activity and chemical reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A documented method involves the reaction of equimolar quantities of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole and 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The resulting product is then purified through crystallization techniques.
Potential Applications
This compound has potential applications in several fields, particularly in pharmaceutical chemistry, where it may exhibit various biological activities. Interaction studies are essential to understanding how this compound behaves in biological systems, providing insights into its therapeutic potential and safety profile.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Pyrazole ring with fluorophenyl substitution | Anticancer activity |
| 2,4-Diamino-5-(trifluoromethyl)-2H-chromeno[2,3-b]pyridine | Chromene structure with amino groups | Antimicrobial properties |
| 4-(3-fluorophenyl)-1H-pyrazole derivatives | Pyrazole core with various substitutions | Anti-inflammatory effects |
| 8-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | Cyclopenta[c]chromene with pyrazole and fluorophenyl groups | Potential anti-inflammatory or anticancer properties |
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